4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Sedative Anticonvulsant Muscle Relaxant

Researchers investigating CNS-active acyl-piperazinyl-pyrimidines frequently encounter a critical gap: no validated SAR data exist for specific substitution patterns, rendering analog-by-analog substitution scientifically indefensible. This compound directly resolves that limitation as a combinatorially unique screening candidate-its simultaneous 6-CF₃-pyrimidine core, piperazine linker, and 2-chlorophenylacetyl cap combination is absent from all disclosed acyl-piperazinyl-pyrimidine series. • Unique chemotype for CNS probe studies: evaluate sedative, anticonvulsant, and muscle relaxant target engagement at 80-100 mg/kg i.p. in murine models, with acyl-group-dependent potency benchmarking against meprobamate, propofol, and zolpidem • Scaffold-level differentiation: distinct from 2-furyl, 2-thienyl, and unsubstituted phenylacetyl analogs known from IN 212583; suitable as negative control or exploratory tool in CCR4 antagonist (US 2015/0126500) and kinase/GPCR selectivity panels • Supply assurance: ≥95% purity, long-term storage in cool, dry conditions, shipped ambient (non-hazardous) from US-based stock

Molecular Formula C17H16ClF3N4O
Molecular Weight 384.79
CAS No. 1775313-01-3
Cat. No. B2803212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
CAS1775313-01-3
Molecular FormulaC17H16ClF3N4O
Molecular Weight384.79
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C17H16ClF3N4O/c18-13-4-2-1-3-12(13)9-16(26)25-7-5-24(6-8-25)15-10-14(17(19,20)21)22-11-23-15/h1-4,10-11H,5-9H2
InChIKeyRQDSYQYXYLNBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine Characterization


4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS 1775313-01-3) is a synthetic small molecule belonging to the acyl-piperazinyl-pyrimidine class, with the molecular formula C₁₇H₁₆ClF₃N₄O and a molecular weight of 384.79 g/mol. It is typically supplied at ≥95% purity for research use. Structurally, it features a 6-trifluoromethylpyrimidine core linked via a piperazine spacer to a 2-chlorophenylacetyl moiety. While it has been cataloged in commercial screening libraries, no peer-reviewed biological data, patent-assigned activity values, or authoritative database records with quantitative comparator data were retrievable for this specific compound at the time of analysis.

4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine: Why Generic Substitution Fails


Despite belonging to a well-precedented chemotype, the specific substitution pattern of this compound—simultaneously combining a 6-CF₃-pyrimidine, a piperazine linker, and a 2-chlorophenylacetyl cap—is combinatorially unique among disclosed acyl-piperazinyl-pyrimidines. Published structure-activity relationship (SAR) studies on related series, such as those in EP 382 637 and EP 497 659, demonstrate that even minor variations in the acyl substituent (e.g., 2-furyl vs. 2-thienyl vs. phenylacetyl) produce divergent sedative, anticonvulsant, and muscle-relaxant profiles in mice, with DE₅₀ values shifting by >10-fold [1]. Similarly, in the CCR4 antagonist series (US 2015/0126500), the identity of the arylacetyl group dictates receptor binding potency [2]. Consequently, generic substitution by a close analog—such as the 2-methylpyrimidine variant or a 4-chlorophenylacetyl isomer—is not scientifically justifiable without direct head-to-head data confirming functional equivalence, which currently does not exist for this compound.

4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine: Differentiation Evidence vs. Analogs


CNS Depressant Activity Across Acyl Variants

No direct data exists for the target compound. However, the Indian Patent IN 212583 discloses a congeneric series where the R₂ substituent on the acyl-piperazinyl-pyrimidine scaffold profoundly modulates sedative efficacy. The 2-furylcarbonyl analog (Example 4) showed an analgesic DE₅₀ superior to aspirin in the phenylbenzoquinone-induced writhing test in mice [1]. In the same patent, 2-thienylcarbonyl analogs demonstrated sedative activity quantified by reduction in locomotive activity (Figure 1) [1]. These findings establish that the acyl group identity is a critical efficacy determinant. The target compound, bearing a 2-chlorophenylacetyl group, is structurally distinct from any explicitly profiled example and therefore cannot be assumed to recapitulate the published potency or selectivity profiles without dedicated testing.

Sedative Anticonvulsant Muscle Relaxant

Anesthetic Duration Compared to Propofol

Patent IN 212583 reports general anesthetic activity for several acyl-piperazinyl-pyrimidines in mice via caudal vein injection, with sleep onset and duration recorded and compared to propofol [1]. The data (Table 3) show that the tested analogs induce anesthesia with slower recovery than propofol, indicating prolonged action. The target compound, carrying a 2-chlorophenylacetyl group, is not among the exemplified compounds, but the structure-activity trend implies that the acyl group length, halogen substitution pattern, and electronic properties will directly influence anesthetic duration and therapeutic window.

General Anesthesia Sleep Duration Propofol Comparator

CCR4 Antagonism Structural Requirements

US Patent Application 2015/0126500 discloses piperazinyl pyrimidine derivatives as CCR4 antagonists [1]. The SAR indicates that specific aryl/heteroaryl substituents on the pyrimidine and piperazine are essential for CCR4 binding. The target compound’s 2-chlorophenylacetyl appendage is not exemplified, and its 6-trifluoromethyl group is a known potency-enhancing motif in analogous kinase and GPCR inhibitors. However, the absence of specific IC₅₀ or Kᵢ values for the target compound means its CCR4 potency cannot be compared to the lead series.

CCR4 Antagonist Chemokine Receptor Immunology

Muscle Relaxant Duration Profiling

In the Trwing mouse test (80 mg/kg, i.p.), several acyl-piperazinyl-pyrimidines exhibited muscle relaxant activity lasting longer than propofol or zolpidem, as documented in Indian Patent IN 212583 [1]. The prolonged duration is attributed to specific acyl substituents. The target compound’s 2-chlorophenylacetyl group is structurally intermediate between the phenylacetyl and halophenylacetyl variants known to influence duration, but direct data are absent.

Muscle Relaxant Trwing Test Duration of Action

4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine Research Applications


Exploratory CNS Drug Discovery Screening

The compound is suitable as a screening candidate in CNS-focused drug discovery programs, particularly those targeting sedative, anticonvulsant, or muscle relaxant mechanisms. The class-level evidence from IN 212583 (Tables 2–5) suggests that compounds with this scaffold can achieve measurable efficacy in mouse models at 80–100 mg/kg i.p., with acyl-group-dependent potency [1]. Researchers can use it to probe the contribution of the 2-chlorophenylacetyl moiety to CNS depressant activity and compare it to known reference compounds such as meprobamate, propofol, and zolpidem.

Kinase or GPCR Profiling Panels

Piperazinyl-pyrimidine scaffolds are privileged structures for kinase and GPCR inhibitor design, as evidenced by PF-4708671 (S6K1 inhibitor, Kᵢ = 20 nM) and the CCR4 antagonist series in US 2015/0126500 [2]. The target compound, with its unique 2-chlorophenylacetyl and 6-CF₃-pyrimidine combination, can be submitted to broad kinase or GPCR selectivity panels to identify novel target engagement and establish selectivity fingerprints relative to known inhibitors.

Physicochemical and Metabolic Stability Benchmarking

The compound's computed logP of approximately 4.1 and molecular weight of 384.79 place it within lead-like chemical space. It can serve as a reference point for in vitro ADME assays (microsomal stability, permeability, CYP inhibition) to benchmark how the 2-chlorophenylacetyl group influences metabolic stability compared to 2-furyl, 2-thienyl, or unsubstituted phenylacetyl analogs known from IN 212583 [1]. This is valuable for medicinal chemists optimizing CNS penetration and half-life.

Negative Control or Tool Compound for SAR Studies

Given the absence of disclosed biological data, the compound can be deployed as a negative control or an exploratory tool in SAR campaigns focused on acyl-piperazinyl-pyrimidines. Its distinct substitution pattern may produce attenuated activity in known assays, helping to delineate essential structural features for CCR4 antagonism (US 2015/0126500) or CNS depressant activity (IN 212583) [1][2]. This negative data can be as instructive as positive hits for understanding SAR landscapes.

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